molecular formula C14H16O2 B12536407 4H-Pyran-4-one, 2,3-dihydro-6-methyl-2-(2-phenylethyl)-, (2S)- CAS No. 651738-96-4

4H-Pyran-4-one, 2,3-dihydro-6-methyl-2-(2-phenylethyl)-, (2S)-

Cat. No.: B12536407
CAS No.: 651738-96-4
M. Wt: 216.27 g/mol
InChI Key: UJYOSLHNCGDUTD-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-Pyran-4-one, 2,3-dihydro-6-methyl-2-(2-phenylethyl)-, (2S)- is a chemical compound belonging to the pyranone family This compound is characterized by its unique structure, which includes a pyran ring fused with a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyran-4-one, 2,3-dihydro-6-methyl-2-(2-phenylethyl)-, (2S)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenylethyl ketone with a suitable aldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired pyranone compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4H-Pyran-4-one, 2,3-dihydro-6-methyl-2-(2-phenylethyl)-, (2S)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the pyranone ring to a dihydropyran structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced pyran structures, and substituted pyranones with various functional groups.

Scientific Research Applications

4H-Pyran-4-one, 2,3-dihydro-6-methyl-2-(2-phenylethyl)-, (2S)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4H-Pyran-4-one, 2,3-dihydro-6-methyl-2-(2-phenylethyl)-, (2S)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4H-1-Benzopyran-4-one: A structurally related compound with different substituents.

    2,3-Dihydro-4H-pyran-4-one: Lacks the phenylethyl group but shares the pyranone core structure.

Uniqueness

4H-Pyran-4-one, 2,3-dihydro-6-methyl-2-(2-phenylethyl)-, (2S)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenylethyl group enhances its potential interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

651738-96-4

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

(2S)-6-methyl-2-(2-phenylethyl)-2,3-dihydropyran-4-one

InChI

InChI=1S/C14H16O2/c1-11-9-13(15)10-14(16-11)8-7-12-5-3-2-4-6-12/h2-6,9,14H,7-8,10H2,1H3/t14-/m0/s1

InChI Key

UJYOSLHNCGDUTD-AWEZNQCLSA-N

Isomeric SMILES

CC1=CC(=O)C[C@@H](O1)CCC2=CC=CC=C2

Canonical SMILES

CC1=CC(=O)CC(O1)CCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.